B1575167 Interleukin-13 receptor subunit alpha-2 (345-353)

Interleukin-13 receptor subunit alpha-2 (345-353)

Cat. No. B1575167
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Interleukin-13 receptor subunit alpha-2

Scientific Research Applications

Prognostic Value in Breast Cancer

Interleukin-13 receptor alpha 2 (IL-13Rα2) plays a significant role in breast cancer. It has been found that its expression is associated with poor disease-free survival in patients with luminal subtype invasive breast cancer. This suggests that IL-13Rα2 could be a useful marker for identifying patients likely to have a clinically aggressive course of breast cancer despite receiving systemic therapy (Kwon, Choi, & Bae, 2018).

Role in Cancer Immunotherapy

IL-13Rα2 is overexpressed in various solid tumors and is correlated with poor prognosis in several cancers including glioblastoma, colorectal cancer, and breast cancer. It has become an attractive target for cancer immunotherapy, with strategies like immunotoxins, cancer vaccines, and CAR T cells being developed to target it. These approaches show promise in pre-clinical and clinical studies (Knudson, Hwang, McCann, Joshi, Husain, & Puri, 2022).

Role in IL-13 Signaling

IL-13Rα2 is a primary binding subunit of the IL-13 receptor and plays a role in IL-13 signaling. It is involved in the generation of high-affinity IL-13 receptors and the transduction of proliferative signals in response to IL-13. This suggests its potential role in cellular functions related to IL-13 interaction (Hilton et al., 1996).

Potential in Glioblastoma Treatment

IL-13Rα2 is a glioma-restricted cell-surface epitope and can be targeted by IL13Rα2-specific cytolytic T cells. This has led to the development of approaches like IL13-zetakine redirected CTLs for targeting glioblastoma multiforme, demonstrating significant effectiveness in both pre-clinical and clinical trials (Kahlon et al., 2004).

Involvement in Tumor Immunity

IL-13Rα2 is identified as a novel tumor-specific protein in malignant gliomas, distinguishing it from normal astrocytes. This makes it a potential target for cytotoxin/immunotoxin-based therapies or specific immunotherapy in treating brain tumors (Joshi, Plautz, & Puri, 2000).

properties

Product Name

Interleukin-13 receptor subunit alpha-2 (345-353)

sequence

WLPFGFILI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Interleukin-13 receptor subunit alpha-2 (345-353)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.